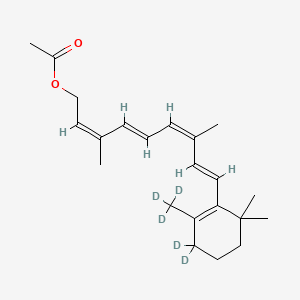

9-cis-Retinol acetate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14-/i3D3,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-UMZQUOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\COC(=O)C)/C)\C)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-cis-Retinol acetate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-cis-Retinol acetate-d5, a deuterated analog of a vital Vitamin A derivative. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows to support researchers in the fields of drug metabolism, pharmacokinetics, and retinoid signaling.

Introduction

9-cis-Retinol acetate is a synthetic ester of 9-cis-retinol, an isomer of vitamin A. Retinoids, including 9-cis-retinol and its derivatives, are crucial signaling molecules in a variety of biological processes, including vision, immune function, embryonic development, and cell differentiation. The biological effects of retinoids are mediated by nuclear receptors, namely the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). 9-cis-retinoic acid, the oxidized form of 9-cis-retinol, is a high-affinity ligand for RXRs.

The use of stable isotope-labeled compounds, such as this compound, is invaluable in biomedical research. Deuterium-labeled molecules serve as internal standards in quantitative mass spectrometry-based assays, enabling precise tracking and quantification in biological matrices. This guide details a feasible synthetic route to 9-cis-Retinol acetate deuterated on the acetyl group (d3), a common and practical labeling pattern. While the request specifies "d5," the synthesis of a d3-labeled acetate is readily achievable using commercially available deuterated reagents. Further deuteration on the retinol backbone would require a more complex, multi-step synthesis starting from deuterated precursors. This guide will focus on the synthesis of the d3-acetylated compound, which for the purpose of this document will be referred to as 9-cis-Retinol acetate-d3, and will discuss its characterization.

Synthesis of 9-cis-Retinol acetate-d3

The synthesis of 9-cis-Retinol acetate-d3 can be achieved in a two-step process starting from the commercially available all-trans-Retinyl acetate. The first step involves the isomerization of the all-trans isomer to the 9-cis isomer, followed by the hydrolysis of the acetate group to yield 9-cis-Retinol. The final step is the acetylation of 9-cis-Retinol with a deuterated acetylating agent to introduce the stable isotope label.

Experimental Workflow

Caption: Synthesis workflow for 9-cis-Retinol acetate-d3.

Experimental Protocols

Step 1: Synthesis of 9-cis-Retinol from all-trans-Retinyl acetate

This procedure is adapted from a catalytic isomerization method.[1]

-

Isomerization: In a light-protected reaction vessel, dissolve all-trans-Retinyl acetate in hexane. Add a catalytic amount of bis(acetonitrile)palladium(II) chloride (PdCl2(CH3CN)2). The reaction mixture is stirred at an elevated temperature (e.g., 65 °C) under an inert atmosphere (e.g., nitrogen) until equilibrium is reached, typically monitored by HPLC.

-

Purification of 9-cis-Retinyl acetate: After cooling the reaction mixture, the less soluble all-trans-Retinyl acetate is partially removed by crystallization at low temperatures (e.g., -20 °C). The mother liquor, enriched in the 9-cis isomer, is concentrated.

-

Hydrolysis: The enriched mixture of retinyl acetates is dissolved in ethanol. A solution of sodium hydroxide in water is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

-

Extraction and Purification of 9-cis-Retinol: The reaction mixture is extracted with a non-polar solvent like hexane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude 9-cis-Retinol can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Acetylation of 9-cis-Retinol with Acetic Anhydride-d6

-

Acetylation: Dissolve the purified 9-cis-Retinol in a dry, aprotic solvent such as dichloromethane or pyridine under an inert atmosphere. Add a molar excess of acetic anhydride-d6. If not using pyridine as the solvent, a base such as pyridine or triethylamine should be added to catalyze the reaction and neutralize the acetic acid-d4 byproduct.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC until all the 9-cis-Retinol has been consumed.

-

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed sequentially with dilute acid (if a basic catalyst was used), water, and brine.

-

Final Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 9-cis-Retinol acetate-d3 is purified by column chromatography on silica gel or by preparative HPLC to yield the final product.

Characterization of 9-cis-Retinol acetate-d3

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 9-cis-Retinol acetate-d3.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity and isomeric composition of retinoids.

Table 1: HPLC Parameters for Retinoid Analysis

| Parameter | Normal Phase | Reversed Phase |

| Column | Silica, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic mixture of ethyl acetate in hexane (e.g., 2-10%) | Gradient of acetonitrile and water |

| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min |

| Detection | UV at 325-340 nm | UV at 325-340 nm |

| Expected Elution | Separation of cis/trans isomers | Elution based on polarity |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and the incorporation of deuterium atoms. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for retinoids.

Table 2: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]+ (Da) | Key Fragment Ions (m/z) |

| 9-cis-Retinol acetate | C22H32O2 | 328.2402 | 329.2475 | 269 ([M+H-CH3COOH]+) |

| 9-cis-Retinol acetate-d3 | C22H29D3O2 | 331.2590 | 332.2663 | 269 ([M+H-CD3COOH]+) |

The characteristic fragmentation of retinyl acetates involves the loss of the acetic acid moiety.[2][3] For the d3-labeled compound, the loss of deuterated acetic acid (CD3COOH) would result in a fragment ion at m/z 269, the same as the non-deuterated compound. The confirmation of deuteration relies on the accurate mass measurement of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation and confirming the position of the deuterium label.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | 9-cis-Retinol acetate (ppm) | 9-cis-Retinol acetate-d3 (ppm) |

| -OCOCH₃ | ~2.05 (s, 3H) | Absent |

| -CH₂O- | ~4.75 (d, 2H) | ~4.75 (d, 2H) |

| Vinyl protons | 5.5 - 7.0 (m) | 5.5 - 7.0 (m) |

| Cyclohexene protons | 1.0 - 2.1 (m) | 1.0 - 2.1 (m) |

| Methyl protons | 1.0 - 2.0 (s) | 1.0 - 2.0 (s) |

The most significant difference in the ¹H NMR spectrum of 9-cis-Retinol acetate-d3 compared to its non-deuterated counterpart will be the absence of the singlet corresponding to the acetyl methyl protons at approximately 2.05 ppm. The remaining signals of the retinol backbone should be nearly identical.

Retinoid Signaling Pathway

9-cis-Retinol itself is not the primary active signaling molecule. It is a precursor to 9-cis-retinoic acid, which acts as a ligand for nuclear receptors. The conversion of 9-cis-retinol to 9-cis-retinoic acid involves a two-step oxidation process.

Caption: Metabolic activation and signaling of 9-cis-retinoids.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 9-cis-Retinol acetate-d3. The provided experimental protocols, characterization data, and pathway diagrams offer a valuable resource for researchers working with deuterated retinoids. The use of such labeled compounds is critical for advancing our understanding of retinoid metabolism, signaling, and their roles in health and disease. The methodologies described herein can be adapted and optimized to suit specific research needs, contributing to the development of new therapeutic strategies and diagnostic tools.

References

- 1. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Retinoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and vision. Their therapeutic potential in dermatology and oncology is well-established. However, the clinical utility of retinoids can be limited by their physicochemical properties, such as poor stability and rapid metabolism. Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a promising strategy to modulate the physicochemical and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated retinoids, with a focus on their synthesis, analysis, and the impact of deuteration on their biological behavior.

The Kinetic Isotope Effect: A Cornerstone of Deuterated Drug Design

The primary rationale for deuterating drug molecules lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed down when a C-D bond is present at that position. This can lead to a more stable metabolic profile, a longer drug half-life, and potentially reduced formation of toxic metabolites.[][2][3]

Comparative Physicochemical Properties

While extensive quantitative data directly comparing the physicochemical properties of deuterated and non-deuterated retinoids are not widely available in the public domain, we can infer the likely effects of deuteration based on general principles and studies on other deuterated molecules. The following tables summarize the known properties of key non-deuterated retinoids and the anticipated impact of deuteration.

Table 1: Solubility of Retinoids

| Compound | Solvent | Solubility | Expected Impact of Deuteration | Reference |

| all-trans-Retinoic Acid | Water (pH 7.3) | 0.21 µM | Potentially increased solubility. A study on deuterated flurbiprofen showed a 2-fold increase in solubility compared to its non-deuterated counterpart.[4] | [5] |

| all-trans-Retinol | Water (pH 7.3) | 0.06 µM | Similar to retinoic acid, a slight increase in aqueous solubility may be anticipated. | [5] |

| Fenretinide (4-HPR) | Ethanol | ~10 mg/mL (approx. 25.5 mM) | Minimal change expected in organic solvents. | [6][7] |

| Fenretinide (4-HPR) | DMSO | ~10 mg/mL (approx. 25.5 mM) | Minimal change expected in organic solvents. | [6] |

| Fenretinide (4-HPR) | Aqueous Buffer (PBS, pH 7.2, with ethanol) | ~0.3 mg/mL (approx. 0.77 mM) | A modest increase in aqueous solubility is plausible. | [6][7] |

Table 2: Stability of Retinoids

| Compound | Condition | Stability Profile | Expected Impact of Deuteration | Reference |

| all-trans-Retinoic Acid | Organic Solvent | Degradation shows autocatalytic characteristics.[3] | Increased stability due to the kinetic isotope effect, particularly against oxidative degradation. | [3] |

| all-trans-Retinol | In solution | Prone to oxidation and isomerization, especially when exposed to light and heat.[8] | Enhanced stability. For instance, C20-D3-vitamin A has been shown to slow the formation of vitamin A dimers.[9] | [8][9] |

| Fenretinide (4-HPR) | Solid, -20°C | Stable for ≥4 years. | High intrinsic stability is likely to be maintained. | [6] |

Table 3: Lipophilicity of Retinoids

| Compound | Parameter | Value | Expected Impact of Deuteration | Reference |

| all-trans-Retinoic Acid | LogP | ~6.3 | Potentially a slight decrease. Deuteration can subtly alter electronic and van der Waals interactions, which may lead to a minor reduction in lipophilicity.[10] | [11] |

| Fenretinide (4-HPR) | LogP | ~8.0 | A slight decrease in lipophilicity may be observed. | [12] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for this measurement.[5][13][14]

Materials:

-

Deuterated and non-deuterated retinoid powders

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for kinetic solubility, if applicable)

-

Thermomixer or orbital shaker

-

Microcentrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the retinoid powder to a known volume of PBS in a glass vial.

-

Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Filtration: Carefully withdraw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter to remove any remaining undissolved particles.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved retinoid using a validated HPLC-UV method.

-

Calibration: Prepare a standard curve of the retinoid of known concentrations to accurately determine the concentration in the saturated solution.

-

Data Reporting: Express the solubility in mg/mL or µM.

Assessment of Chemical Stability (HPLC-Based Kinetic Study)

This protocol describes a method to evaluate the degradation kinetics of deuterated retinoids under various stress conditions.[15][16][17]

Materials:

-

Deuterated and non-deuterated retinoid stock solutions in a suitable organic solvent (e.g., acetonitrile or methanol)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled incubator/water bath

-

Photostability chamber

-

HPLC system with a UV or DAD detector

-

Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

-

Sample Preparation: Dilute the retinoid stock solution with the respective stressor solution (acid, base, or oxidant) to a known initial concentration. For thermal degradation, use an inert solvent. For photostability, expose the solution in a quartz cuvette.

-

Incubation: Place the samples under the desired stress conditions (e.g., 60°C for thermal stress, UV/Vis light for photostability).

-

Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the sample.

-

Quenching/Neutralization: Immediately stop the degradation reaction. For acidic and basic solutions, neutralize with an equimolar amount of base or acid, respectively. For oxidative stress, the reaction can be quenched by dilution.

-

HPLC Analysis: Analyze the concentration of the remaining parent retinoid in each sample using a validated stability-indicating HPLC method that separates the parent drug from its degradation products.

-

Data Analysis: Plot the natural logarithm of the remaining retinoid concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) can be calculated as 0.693/k.

Determination of Lipophilicity (Reverse-Phase HPLC Method)

This protocol provides a high-throughput method to estimate the octanol-water partition coefficient (LogP) using reverse-phase HPLC.[18][19][20]

Materials:

-

Deuterated and non-deuterated retinoid solutions

-

A set of standard compounds with known LogP values

-

HPLC system with a UV detector

-

C18 HPLC column

-

Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)

Procedure:

-

System Setup: Equilibrate the HPLC system with the chosen mobile phase. The mobile phase composition should be isocratic.

-

Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil) to determine the column dead time.

-

Analysis of Standards: Inject each standard compound and record its retention time (tᵣ).

-

Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀.

-

Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. Perform a linear regression to obtain the equation of the line (log k' = a * LogP + b).

-

Analysis of Test Compounds: Inject the deuterated and non-deuterated retinoid solutions under the same chromatographic conditions and record their retention times.

-

Calculation of LogP: Calculate the log k' for the retinoids and use the regression equation from the standard curve to determine their LogP values.

Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway

Retinoids exert their biological effects primarily through nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[21][22][23] The signaling cascade is a tightly regulated process involving cellular uptake, metabolism, and gene transcription.

Caption: The retinoid signaling pathway, from cellular uptake to gene regulation.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the comprehensive physicochemical characterization of a novel deuterated retinoid.

Caption: A typical workflow for the physicochemical characterization of a deuterated retinoid.

Conclusion

Deuteration presents a compelling strategy for optimizing the therapeutic potential of retinoids by enhancing their metabolic stability and potentially improving other physicochemical properties. While direct comparative data for deuterated retinoids remain scarce, the foundational principles of the kinetic isotope effect and evidence from other deuterated pharmaceuticals suggest significant benefits. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of novel deuterated retinoid candidates, enabling researchers and drug development professionals to make data-driven decisions in their pursuit of safer and more effective therapies. Further research dedicated to the quantitative physicochemical characterization of deuterated retinoids is warranted to fully elucidate the impact of this promising molecular modification.

References

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium Enrichment of Vitamin A at the C20 Position Slows the Formation of Detrimental Vitamin A Dimers in Wild-type Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. bioassaysys.com [bioassaysys.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Genetics and functions of the retinoic acid pathway, with special emphasis on the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Biological Role of 9-cis-Retinoids in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-cis-retinoic acid, a stereoisomer of all-trans-retinoic acid (ATRA), is a biologically active retinoid that plays a crucial role in a multitude of cellular processes, including gene regulation, differentiation, proliferation, and apoptosis. Its unique ability to bind and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs) positions it as a pan-agonist with distinct signaling properties compared to ATRA, which is a high-affinity ligand for RARs only. This technical guide provides an in-depth exploration of the synthesis, metabolism, and cellular signaling pathways of 9-cis-retinoids. We present a comprehensive overview of their mechanism of action, focusing on the intricate interplay between RAR and RXR signaling cascades. Furthermore, this document details the profound effects of 9-cis-retinoids on cellular differentiation and apoptosis, supported by quantitative data and detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of molecular biology, oncology, and developmental biology.

Introduction

Retinoids, a class of compounds derived from vitamin A (retinol), are essential for a vast array of physiological processes.[1] Their biological effects are primarily mediated by nuclear receptors that function as ligand-inducible transcription factors.[1] Two families of nuclear retinoid receptors have been identified: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[1][2] While all-trans-retinoic acid (ATRA) is the most abundant and well-studied retinoid, its isomer, 9-cis-retinoic acid, possesses unique biological functions due to its distinct receptor binding profile.[3][4] 9-cis-retinoic acid serves as a high-affinity ligand for both RARs and RXRs, allowing it to activate a broader range of signaling pathways.[4][5][6] This dual agonism makes 9-cis-retinoic acid a subject of intense research, particularly for its potential therapeutic applications in cancer and developmental disorders.

Synthesis and Metabolism of 9-cis-Retinoids

The endogenous synthesis of 9-cis-retinoic acid is a complex and tissue-specific process. While its presence in various tissues has been confirmed, the precise enzymatic pathways are still under investigation.

Biosynthesis: One proposed pathway involves the isomerization of all-trans-retinol to 9-cis-retinol, which is then oxidized to 9-cis-retinal and subsequently to 9-cis-retinoic acid.[7] The conversion of all-trans-retinol to 9-cis-retinal has been observed in cell homogenates, suggesting a potential source for 9-cis-retinoid synthesis.[7] Another potential precursor is 9-cis-β-carotene, which can be cleaved to form 9-cis-retinal.[4]

Key enzymes implicated in the synthesis of 9-cis-retinoic acid include:

-

cis-Retinol Dehydrogenase (cRDH): Oxidizes 9-cis-retinol to 9-cis-retinal.[7]

-

Retinaldehyde Dehydrogenase (RALDH): Catalyzes the oxidation of 9-cis-retinal to 9-cis-retinoic acid.[8]

Metabolism: 9-cis-retinoic acid is subject to metabolic inactivation, primarily through oxidation by cytochrome P450 enzymes, particularly CYP26A1.[9] The major metabolite is 4-oxo-9-cis-retinoic acid.[10]

Signaling Pathways of 9-cis-Retinoids

The biological effects of 9-cis-retinoic acid are mediated through its interaction with RAR and RXR nuclear receptors. These receptors function as ligand-activated transcription factors that regulate the expression of target genes.

Upon ligand binding, RARs and RXRs undergo conformational changes, leading to the dissociation of corepressors and the recruitment of coactivators. This receptor-coactivator complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.

RXR can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs (RAR/RXR), the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and the peroxisome proliferator-activated receptor (PPAR).[2] The ability of 9-cis-retinoic acid to activate both RAR and RXR allows it to influence a wider array of gene expression profiles compared to RAR-selective ligands like ATRA.

Biological Roles in Cellular Pathways

Cellular Differentiation

9-cis-retinoic acid is a potent inducer of cellular differentiation in various cell types, particularly in neuronal and cancer cells.

-

Neuronal Differentiation: 9-cis-retinoic acid has been shown to be more effective than ATRA in promoting the differentiation of neuroblastoma cells.[11][12] This is evidenced by increased neurite outgrowth, enhanced acetylcholinesterase activity, and changes in the expression of neuronal-specific markers.[12] It can induce neuronal differentiation even in cell lines that are non-responsive to ATRA.[13]

-

Other Cell Types: 9-cis-retinoic acid also influences the differentiation of other cell types, including prostate cancer cells.[14]

Apoptosis

9-cis-retinoic acid can induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[2][11] The induction of apoptosis is often dependent on the cell type and the concentration of 9-cis-retinoic acid. In some neuroblastoma cell lines, apoptosis is observed after the removal of 9-cis-retinoic acid following an initial treatment period.[11] This suggests that the continuous presence of the retinoid may be necessary for the survival of the differentiated cells.[11] The pro-apoptotic effects of 9-cis-retinoic acid are often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspase cascades.[15]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of 9-cis-retinoids with their receptors and their effects on cellular processes.

Table 1: Binding Affinities (Kd) of Retinoids to Nuclear Receptors

| Ligand | Receptor | Kd (nM) | Reference(s) |

| 9-cis-Retinoic Acid | RXRα | 15.7 | [7] |

| 9-cis-Retinoic Acid | RXRβ | 18.3 | [7] |

| 9-cis-Retinoic Acid | RXRγ | 14.1 | [7] |

| 9-cis-Retinoic Acid | RARα | 0.2 - 0.7 | [7] |

| 9-cis-Retinoic Acid | RARβ | 0.2 - 0.7 | [7] |

| 9-cis-Retinoic Acid | RARγ | 0.2 - 0.7 | [7] |

| all-trans-Retinoic Acid | RARα | ~5 | [16] |

| all-trans-Retinoic Acid | RARβ | 0.2 - 0.7 | [7] |

| all-trans-Retinoic Acid | RARγ | 0.2 - 0.7 | [7] |

| all-trans-Retinoic Acid | RXRs | No significant binding | [4][7] |

Table 2: Effective Concentrations of 9-cis-Retinoic Acid in Cellular Assays

| Cellular Process | Cell Line | Effective Concentration | Reference(s) |

| Transcriptional Activation (EC50) | GAL4-RXR/RAR Chimeras | 3 - 20 nM | [7] |

| Inhibition of Cell Proliferation (IC50) | Small Cell Lung Cancer | < 1.0 µM | [8] |

| Inhibition of Cell Proliferation | Head and Neck Squamous Cell Carcinoma | 1 µM | [17] |

| Neuronal Differentiation | Human Neural Stem Cells | 8 - 1000 nM | [9] |

| Apoptosis Induction | PCC7-Mz1 Embryonic Carcinoma | EC50 = 100 nM | [18] |

Table 3: Endogenous and Serum Concentrations of 9-cis-Retinoic Acid

| Sample Type | Condition | Concentration | Reference(s) |

| Human Plasma | Fasting | < 1 nmol/L | [11] |

| Human Plasma | Post-liver consumption | 9 nmol/L | [11] |

| Mouse Kidney | - | 100 pmol/g | [11] |

| Mouse Liver | - | 13 pmol/g | [11] |

| Human Serum | Fed State | 0.1 ± 0.02 nM | |

| Human Serum | Fasting | 0.09 ± 0.01 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological roles of 9-cis-retinoids.

Ligand Binding Assay (Competitive Binding)

This protocol is for determining the binding affinity of unlabeled 9-cis-retinoic acid to RAR or RXR by competing with a radiolabeled ligand.

Materials:

-

Recombinant RAR or RXR protein

-

Radiolabeled ligand (e.g., [³H]9-cis-retinoic acid or [³H]all-trans-retinoic acid)

-

Unlabeled 9-cis-retinoic acid

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of unlabeled 9-cis-retinoic acid.

-

In a microcentrifuge tube, mix the recombinant receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled 9-cis-retinoic acid in binding buffer.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal, filter binding, or size-exclusion chromatography.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

-

Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Determine the dissociation constant (Kd) of the unlabeled ligand using the Cheng-Prusoff equation.

Reporter Gene Assay

This assay measures the transcriptional activity of RAR and RXR in response to 9-cis-retinoic acid.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1)

-

Expression plasmids for RAR and/or RXR

-

Reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase, β-galactosidase)

-

Transfection reagent

-

9-cis-retinoic acid

-

Cell lysis buffer

-

Luciferase assay reagent and luminometer (for luciferase reporter)

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the receptor expression plasmid(s) and the RARE-reporter plasmid using a suitable transfection reagent.

-

After transfection, treat the cells with various concentrations of 9-cis-retinoic acid or vehicle control.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the normalized reporter activity against the concentration of 9-cis-retinoic acid to determine the EC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cells treated with 9-cis-retinoic acid

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer (e.g., HEPES buffered saline with CaCl₂)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with 9-cis-retinoic acid.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Conclusion

9-cis-retinoic acid is a pivotal signaling molecule with a distinct biological profile conferred by its ability to activate both RAR and RXR pathways. This dual agonism translates into potent effects on gene regulation, leading to profound changes in cellular differentiation and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of 9-cis-retinoids in cellular pathways and to explore their therapeutic potential. A thorough understanding of the molecular mechanisms underlying the actions of 9-cis-retinoic acid will undoubtedly pave the way for the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.

References

- 1. Distinct binding determinants for 9-cis retinoic acid are located within AF-2 of retinoic acid receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 9-cis-retinoic acid on the proliferation and apoptosis of cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of 9-cis-retinoic acid and receptor-selective retinoids in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. 9-cis-retinoic acid inhibits activation-driven T-cell apoptosis: implications for retinoid X receptor involvement in thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 9-cis-retinoic acid induces neuronal differentiation of retinoic acid-nonresponsive embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interactive effects of 9-cis-retinoic acid and androgen on proliferation, differentiation, and apoptosis of LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [9-cis retinoic acid induces apoptosis in HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

The Advent of a Key Research Tool: A Technical Guide to the Discovery and History of 9-cis-Retinol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of retinoid research, 9-cis-Retinol acetate has emerged as a critical tool, particularly in the fields of vision science and nuclear receptor signaling. Its utility stems from its role as a stable, synthetic precursor to biologically active retinoids, namely 9-cis-retinal and 9-cis-retinoic acid. This technical guide provides an in-depth exploration of the discovery, history, and application of 9-cis-Retinol acetate as a research tool, offering a comprehensive resource for professionals in the field.

The story of 9-cis-Retinol acetate is intrinsically linked to the discovery of its more famous relatives and their profound biological roles. The initial breakthrough came with the identification of two distinct classes of nuclear receptors that mediate the physiological effects of retinoids: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). While all-trans-retinoic acid was known to be a high-affinity ligand for RARs, the endogenous ligand for RXRs remained elusive for some time. The pivotal discovery in 1992 that 9-cis-retinoic acid is a high-affinity ligand for RXR opened up new avenues of research.[1][2][3] This finding was significant because RXRs act as master regulators, forming heterodimers with a variety of other nuclear receptors, including RARs, the vitamin D receptor, and thyroid hormone receptors.[2]

Subsequent research highlighted the therapeutic potential of modulating these pathways. However, the direct application of 9-cis-retinal and 9-cis-retinoic acid in experimental settings was hampered by their chemical instability. This led to the development of 9-cis-Retinol acetate, a more stable pro-drug that could be reliably administered to cellular and animal models, where it is then metabolized into its active forms.[3] Its particular success in vision research, where it can bypass defects in the visual cycle and restore photoreceptor function, has solidified its importance as a research tool.[3][4][5][6]

Physicochemical Properties and Synthesis

9-cis-Retinol acetate is the acetate ester of 9-cis-retinol. Its increased stability compared to the aldehyde or carboxylic acid forms makes it ideal for storage and in vivo administration.

| Property | Value | Reference |

| Molecular Formula | C22H32O2 | |

| Molecular Weight | 328.49 g/mol | |

| Appearance | Yellow Oil | [7] |

| Storage Conditions | -86°C, Amber Vial, Under inert atmosphere | [7] |

The synthesis of 9-cis-Retinol acetate often starts from the more readily available all-trans-retinyl acetate. One common method involves catalytic isomerization using a palladium catalyst.[4]

Key Research Applications

The primary application of 9-cis-Retinol acetate lies in its ability to serve as a precursor for two key biological molecules: 9-cis-retinal and 9-cis-retinoic acid, each with distinct roles.

Vision Research: Bypassing the Visual Cycle

In the vertebrate visual cycle, 11-cis-retinal acts as the chromophore for opsin proteins in photoreceptor cells. Light induces the isomerization of 11-cis-retinal to all-trans-retinal, triggering the phototransduction cascade. For vision to be sustained, all-trans-retinal must be converted back to 11-cis-retinal. Genetic defects in the enzymes involved in this cycle can lead to severe vision loss.

9-cis-Retinol acetate has proven to be a valuable tool in studying and potentially treating these conditions. When administered, it is converted to 9-cis-retinal, which can bind to opsin to form isorhodopsin.[3][4][6] Isorhodopsin is a functional photopigment that can initiate phototransduction, effectively bypassing the need for 11-cis-retinal and restoring light sensitivity in animal models of retinal diseases like Leber congenital amaurosis (LCA).[8][9]

Nuclear Receptor Signaling: Probing RAR and RXR Pathways

Following its conversion to 9-cis-retinoic acid, this molecule can activate both RAR and RXR nuclear receptors.[2] This dual activity makes 9-cis-Retinol acetate a useful tool for investigating the complex signaling networks governed by these receptors. RXRs are unique in that they form heterodimers with a wide range of other nuclear receptors. The activation of RXR by 9-cis-retinoic acid can, therefore, influence multiple signaling pathways simultaneously.[2] Researchers use 9-cis-Retinol acetate to study gene regulation, cellular differentiation, and proliferation in various contexts, from embryonic development to cancer.

Quantitative Data from In Vivo Studies

Numerous studies have utilized 9-cis-Retinol acetate in mouse models to investigate its effects on retinal function. The following tables summarize key quantitative findings from this research.

Table 1: Effects of 9-cis-Retinol Acetate on Electroretinogram (ERG) Responses in Rpe65-/- Mice

| Dosage | Treatment Duration | a-wave Amplitude Improvement | b-wave Amplitude Improvement | Reference |

| 6.25-50 mg/kg | Single Dose | Dose-dependent increase | Dose-dependent increase | [8][9][10][11][12] |

| 1-12.5 mg/kg/day | 14 days | Dose-dependent increase | Dose-dependent increase | [8][9][11][12] |

| 1 and 4 mg/kg | 8 weeks (intermittent or daily) | Sustained improvement | Sustained improvement | [8][9][10][11][12] |

Table 2: Retinoid Levels in the Eyes of Rpe65-/- Mice After 9-cis-Retinol Acetate Administration

| Dosage | 9-cis-retinal Detected (pmol/eye) | Reference |

| 1 mg/kg/day for 14 days | Not detected | [11] |

| 4 mg/kg/day for 14 days | 38 ± 4 | [11] |

| 12.5 mg/kg/day for 14 days | 95 ± 14 | [11] |

Table 3: Rhodopsin Regeneration in Aged Wild-Type Mice

| Treatment | Rhodopsin/Opsin Ratio | Reference |

| Vehicle | Decreased with age | [4][5][6] |

| 9-cis-Retinol acetate | Increased regeneration ratio | [4][5][6] |

Experimental Protocols

Synthesis of 9-cis-Retinol Acetate from all-trans-Retinyl Acetate

This protocol is based on the catalytic isomerization method.[4]

Materials:

-

all-trans-retinyl acetate

-

Hexane

-

Triethylamine (TEA)

-

(CH3CN)2PdCl2 (Acetonitrile palladium(II) chloride complex)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve all-trans-retinyl acetate in a solution of hexane and a small amount of TEA.

-

Add the (CH3CN)2PdCl2 catalyst to the solution.

-

Stir the mixture overnight in the dark at 65°C under a nitrogen atmosphere.

-

Cool the resulting solution to room temperature and then further to -80°C to crystallize out the remaining all-trans-retinyl acetate.

-

Filter the solution to remove the crystallized all-trans-retinyl acetate.

-

Concentrate the filtrate to obtain a mixture enriched in 9-cis-retinyl acetate.

-

To obtain 9-cis-retinol, the enriched mixture is hydrolyzed using a solution of NaOH in ethanol and water.

-

Extract the 9-cis-retinol with hexane, wash with water, and dry over anhydrous MgSO4.

-

The purified 9-cis-retinol can then be acetylated to yield 9-cis-Retinol acetate.

Oral Gavage Administration in Mice

This is a standard protocol for administering 9-cis-Retinol acetate to mice.[4][8]

Materials:

-

9-cis-Retinol acetate

-

Soybean oil (or other suitable vehicle)

-

Gavage needles

Procedure:

-

Prepare a solution of 9-cis-Retinol acetate in soybean oil to the desired concentration.

-

Gently restrain the mouse.

-

Insert the gavage needle orally and advance it into the esophagus.

-

Slowly administer the desired volume of the 9-cis-Retinol acetate solution.

-

Monitor the animal for any signs of distress after the procedure.

Electroretinography (ERG) in Mice

ERG is used to measure the electrical response of the retina to light stimulation.[10][11][13]

Procedure:

-

Dark-adapt the mice overnight.

-

Under dim red light, anesthetize the mouse.

-

Place a contact lens electrode on the cornea, a reference electrode subcutaneously on the head, and a ground electrode subcutaneously on the tail.

-

Present a series of light flashes of increasing intensity to the eye.

-

Record the electrical responses (a-wave and b-wave) using a specialized ERG system.

-

For photopic ERG, light-adapt the mouse before presenting the light flashes.

High-Performance Liquid Chromatography (HPLC) Analysis of Retinoids

HPLC is used to separate and quantify different retinoid isomers in biological samples.[14][15][16][17][18]

Materials:

-

Tissue or serum sample

-

Internal standard (e.g., retinyl acetate)

-

Hexane

-

Mobile phase (e.g., a gradient of acetonitrile and water)

-

Reversed-phase HPLC column (e.g., C18)

-

UV detector

Procedure:

-

Homogenize the tissue or take a serum sample and add the internal standard.

-

Extract the retinoids from the sample using an organic solvent like hexane.

-

Evaporate the solvent and redissolve the retinoid extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the different retinoid isomers on the column using a specific gradient of the mobile phase.

-

Detect the retinoids as they elute from the column using a UV detector set at a wavelength of 325 nm.

-

Quantify the amount of each retinoid by comparing its peak area to that of the internal standard.

Signaling Pathways and Experimental Workflows

The Visual Cycle and the Role of 9-cis-Retinal

The following diagram illustrates the canonical visual cycle and how exogenously supplied 9-cis-Retinol acetate can bypass enzymatic steps to restore the formation of a functional visual pigment.

RAR/RXR-Mediated Gene Transcription

This diagram illustrates the signaling pathway initiated by 9-cis-Retinol acetate leading to the transcriptional regulation of target genes through RAR/RXR heterodimers.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of 9-cis-Retinol acetate in a mouse model of retinal degeneration.

Conclusion

The journey from the discovery of 9-cis-retinoic acid as a crucial ligand for the RXR nuclear receptor to the development and application of 9-cis-Retinol acetate as a research tool exemplifies a successful trajectory in translational science. Its enhanced stability and reliable conversion to biologically active forms have made it an indispensable compound for dissecting the complexities of the visual cycle and the vast regulatory networks controlled by RAR and RXR. The quantitative data and established protocols presented in this guide underscore the significant impact of 9-cis-Retinol acetate on our understanding of retinoid biology and its potential for the development of novel therapeutic strategies for a range of diseases. As research continues, 9-cis-Retinol acetate is poised to remain a cornerstone tool for scientists and drug developers in the years to come.

References

- 1. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mouse pattern electroretinogram - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]

- 12. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]

- 17. researchwithrutgers.com [researchwithrutgers.com]

- 18. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploratory Studies on Retinoid Metabolism Using D5 Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for conducting exploratory studies on retinoid metabolism using deuterium-labeled (D5) compounds. The use of stable isotope-labeled tracers, such as D5-retinoids, offers a powerful approach to elucidate the intricate pathways of retinoid absorption, distribution, metabolism, and excretion (ADME) without the complexities and safety concerns associated with radiolabeling. This document details experimental protocols, data presentation strategies, and the visualization of key metabolic and signaling pathways.

Introduction to Retinoid Metabolism and D5 Labeling

Retinoids, a class of compounds derived from vitamin A (retinol), are crucial for a myriad of physiological processes, including vision, immune function, cell differentiation, and embryonic development. The biological activity of retinoids is mediated primarily by retinoic acid (RA), which is synthesized from retinol through a two-step oxidation process. Understanding the metabolic fate of retinoids is paramount for the development of novel therapeutics and for assessing nutritional requirements.

Stable isotope labeling with deuterium at five positions (D5) on the retinoid molecule provides a robust tool for metabolic studies. D5-labeled retinoids are chemically identical to their endogenous counterparts but can be distinguished by their increased mass using mass spectrometry (MS). This allows for the precise tracing of the administered compound and its metabolites, differentiating them from the endogenous retinoid pool.

Experimental Design and Protocols

A well-designed experimental protocol is fundamental for obtaining reliable and reproducible data in metabolic studies. The following sections outline key experimental considerations and a generalized protocol for an in vivo study in a rodent model.

Synthesis and Characterization of D5-Labeled Retinoids

The synthesis of D5-labeled retinoids, such as D5-retinyl acetate, is a critical first step. Deuterium atoms are typically introduced at stable positions on the molecule to prevent exchange under physiological conditions. Following synthesis, the purity and isotopic enrichment of the D5-labeled compound must be rigorously verified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Animal Model and Dosing

Sprague-Dawley or Wistar rats are commonly used models for retinoid metabolism studies. Animals should be housed under controlled conditions and may be fed a vitamin A-deficient diet prior to the study to reduce the endogenous retinoid pool, thereby enhancing the signal from the D5-labeled tracer.

Dosing Protocol:

-

Compound: D5-retinyl acetate dissolved in a suitable vehicle (e.g., corn oil).

-

Administration: Oral gavage is a common route to mimic dietary intake. Intravenous or intraperitoneal injections can be used for specific pharmacokinetic studies.

-

Dosage: The dose should be sufficient to allow for the detection of metabolites but should not be pharmacological, unless the study aims to investigate high-dose effects. A typical dose might range from 1 to 5 mg/kg body weight.

Sample Collection

A time-course study is essential to capture the dynamic nature of retinoid metabolism.

-

Blood (Plasma): Serial blood samples are collected at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissues: At the end of the study or at specific time points, animals are euthanized, and tissues of interest (e.g., liver, kidney, intestine, adipose tissue, eye) are rapidly excised, weighed, and snap-frozen in liquid nitrogen. Tissues are stored at -80°C.

-

Urine and Feces: For excretion studies, animals can be housed in metabolic cages to allow for the collection of urine and feces over the study period.

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is crucial to extract retinoids and their metabolites while minimizing degradation and isomerization. All procedures should be performed under low-light conditions to prevent photoisomerization.

Plasma Sample Preparation:

-

Thaw plasma samples on ice.

-

To 200 µL of plasma, add an internal standard (e.g., a known amount of a different deuterated retinoid not expected to be a major metabolite, such as D3-retinoic acid).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction by adding 1 mL of hexane/ethyl acetate (1:1, v/v).

-

Vortex for 2 minutes and centrifuge to separate the phases.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/acetonitrile) for LC-MS/MS analysis.

Tissue Sample Preparation:

-

Homogenize a known weight of frozen tissue (e.g., 100 mg) in a suitable buffer on ice.

-

Follow a similar protein precipitation and liquid-liquid extraction procedure as described for plasma.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific quantification of D5-labeled retinoids and their metabolites.

-

Chromatography: A reverse-phase C18 column is typically used for the separation of retinoids. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small percentage of formic acid, is employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent-to-fragment ion transitions are monitored for the D5-labeled parent compound and each potential D5-labeled metabolite.

Quantitative Data Presentation

The following tables present hypothetical quantitative data from an in vivo study in rats administered a single oral dose of D5-retinyl acetate (5 mg/kg). These tables are for illustrative purposes to demonstrate the expected outcomes of such a study.

Table 1: Plasma Concentrations of D5-Retinoids Over Time

| Time (hours) | D5-Retinyl Palmitate (ng/mL) | D5-Retinol (ng/mL) | D5-Retinoic Acid (ng/mL) |

| 1 | 150.2 ± 25.1 | 85.7 ± 12.3 | 5.1 ± 1.2 |

| 4 | 280.5 ± 42.8 | 150.3 ± 21.5 | 12.8 ± 2.5 |

| 8 | 195.3 ± 31.2 | 110.9 ± 18.7 | 9.5 ± 1.8 |

| 12 | 98.6 ± 15.4 | 65.2 ± 9.8 | 6.3 ± 1.1 |

| 24 | 25.1 ± 4.9 | 18.4 ± 3.1 | 2.1 ± 0.5 |

| 48 | 5.3 ± 1.2 | 4.1 ± 0.9 | < LOQ |

| 72 | < LOQ | < LOQ | < LOQ |

Data are presented as mean ± standard deviation (n=6 rats per time point). LOQ = Limit of Quantification.

Table 2: Tissue Distribution of D5-Retinoids at 24 Hours Post-Dose

| Tissue | D5-Retinyl Esters (ng/g) | D5-Retinol (ng/g) | D5-Retinoic Acid (ng/g) |

| Liver | 1250.6 ± 180.4 | 85.2 ± 15.1 | 15.3 ± 3.2 |

| Kidney | 150.3 ± 22.7 | 25.8 ± 4.9 | 8.1 ± 1.5 |

| Intestine | 80.5 ± 12.1 | 15.3 ± 2.8 | 5.2 ± 1.1 |

| Adipose | 350.2 ± 55.9 | 10.1 ± 1.9 | < LOQ |

| Eye | 45.7 ± 8.3 | 5.9 ± 1.2 | 2.5 ± 0.6 |

Data are presented as mean ± standard deviation (n=6 rats). LOQ = Limit of Quantification.

Visualization of Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental procedures. The following diagrams are generated using the Graphviz DOT language.

Illuminating Vitamin A's Journey: A Technical Guide to Isotopic Labeling in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A, a vital fat-soluble nutrient, plays a critical role in a myriad of physiological processes, including vision, immune function, cellular differentiation, and embryonic development. Understanding the intricate dynamics of its absorption, storage, metabolism, and utilization is paramount for advancing nutritional science and developing therapeutic interventions for a range of diseases. Isotopic labeling has emerged as a powerful and indispensable tool in this endeavor, allowing researchers to trace the metabolic fate of vitamin A with high precision and sensitivity. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of isotopically labeled vitamin A in metabolic research. By offering detailed protocols and clear data presentation, this document aims to equip researchers with the knowledge to effectively design and execute studies that unravel the complexities of vitamin A metabolism.

Isotopically Labeled Vitamin A Analogs

The foundation of any isotopic labeling study lies in the availability of suitable tracer molecules. For vitamin A research, stable isotopes of hydrogen (deuterium, ²H or D) and carbon (¹³C) are most commonly employed, as they are non-radioactive and safe for human studies.[1][2] Several deuterated and ¹³C-labeled analogs of retinol and retinyl esters are commercially available or can be synthesized.

Commonly Used Isotopically Labeled Vitamin A Analogs:

-

Deuterated Retinol/Retinyl Esters: These compounds, such as [²H₄]-retinyl acetate or [²H₈]-retinyl acetate, are frequently used in deuterated-retinol-dilution (DRD) techniques to assess total body vitamin A stores.[3]

-

¹³C-Labeled Retinol/Retinyl Esters: Analogs like [¹³C₂]-retinyl acetate or [¹³C₁₀]-retinyl acetate offer an alternative for dilution studies and can be analyzed with high precision using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[4][5]

The choice of isotope and the position of labeling depend on the specific research question, the analytical instrumentation available, and the desired sensitivity of the study.

Key Experimental Protocols

Deuterated Retinol Dilution (DRD) Technique for Total Body Vitamin A Stores Assessment

The DRD technique is a widely used method to quantitatively estimate the total body pool of vitamin A in humans.[6]

Methodology:

-

Baseline Blood Sample Collection: A blood sample is collected from the subject to determine the natural abundance of the isotope.[7]

-

Administration of Labeled Vitamin A: A precisely known amount of deuterated retinyl acetate (e.g., [²H₄]-retinyl acetate) dissolved in a suitable carrier like corn oil is orally administered to the subject.[8] The dose varies depending on the age of the subject and the sensitivity of the analytical instrument.[8]

-

Equilibration Period: The labeled vitamin A is allowed to distribute and equilibrate with the endogenous vitamin A pools in the body. This period typically ranges from 4 to 21 days.[6][9][10]

-

Post-Dose Blood Sample Collection: After the equilibration period, a second blood sample is collected.[9]

-

Sample Preparation and Analysis:

-

Retinol is extracted from the serum or plasma samples.[11]

-

The extracted retinol is often derivatized to a more volatile form, such as trimethylsilyl (TMS)-retinol, for gas chromatography.[11]

-

The ratio of the deuterated to the unlabeled retinol is determined using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

-

-

Calculation of Total Body Stores: The total body vitamin A stores are calculated using the Olson equation or mass balance equations, which take into account the dose of the tracer administered and the dilution of the tracer in the body's vitamin A pool.[7][8][11]

Dual-Isotope Ratio Method for Vitamin A Absorption Studies

This method allows for the determination of vitamin A absorption efficiency.[13][14]

Methodology:

-

Tracer Administration: Two different isotopically labeled forms of vitamin A are used. One is administered orally (e.g., [³H]retinyl acetate in rats), and the other is administered intravenously (e.g., [¹⁴C]vitamin A-labeled lymph in rats).[13][15] For human studies, two different stable isotopes would be used.

-

Serial Blood Sampling: Blood samples are collected at multiple time points following the administration of the tracers.[13][15]

-

Isotope Analysis: The plasma or serum is analyzed to determine the concentration of each isotopic label.

-

Calculation of Absorption: Vitamin A absorption is calculated as the ratio of the fraction of the oral dose to the fraction of the intravenous dose present in the plasma over time.[13]

Quantification of Vitamin A and its Metabolites using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various forms of vitamin A and its metabolites in biological samples.[16][17][18]

Methodology:

-

Sample Preparation:

-

Serum or plasma samples (typically 200 µL) are subjected to protein precipitation using a solvent like acetonitrile or liquid-liquid extraction to isolate the retinoids.[16]

-

An internal standard (e.g., a deuterated analog of the analyte) is added to correct for extraction losses and matrix effects.[16]

-

-

Chromatographic Separation: The extracted analytes are separated using a liquid chromatography system, often with a C18 reverse-phase column.[16] A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol) with an additive like formic acid is commonly used.[16]

-

Mass Spectrometric Detection:

-

The separated compounds are introduced into a tandem mass spectrometer.

-

Quantification is achieved using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[16]

-

-

Data Analysis: Calibration curves are generated using standards of known concentrations to quantify the analytes in the samples.[16]

Data Presentation: Quantitative Insights from Isotopic Labeling Studies

The following tables summarize key quantitative data obtained from various metabolic studies utilizing isotopically labeled vitamin A.

Table 1: Vitamin A Total Body Stores (TBS) in Different Human Populations

| Population | Isotopic Tracer | Mean TBS (μmol) | Liver Concentration (μmol/g) | Reference |

| Bangladeshi Men (low intake) | [²H]-retinyl acetate | 0.059 ± 0.032 | 0.047 ± 0.025 | [19] |

| Filipino Adults | [²H₄]-retinyl acetate | - | - | [10] |

| Guatemalan Adults | [²H₄]-retinyl acetate | - | - | [10] |

| Young Adult Women (USA) | [¹³C₂]-retinol | - | 0.45 ± 0.31 | [5] |

| Children (Bangladesh, 9-17 mo) | ¹³C-labeled retinyl acetate | 198 | - | [4] |

| Children (Philippines, 12-18 mo) | ¹³C-labeled retinyl acetate | 533 | - | [4] |

| Children (Guatemala, 35-65 mo) | ¹³C-labeled retinyl acetate | 1062 | - | [4] |

| Young People with SCD-HbSS | [¹³C₁₀]-retinol | 428 | ~0.3 | [20] |

| Healthy Peers (of SCD-HbSS) | [¹³C₁₀]-retinol | 406 | - | [20] |

| Nonpregnant Ghanaian Women | [²H₆]-retinyl acetate | 973 | - | [21] |

Table 2: Kinetic Parameters of Vitamin A Metabolism

| Subject Group | Parameter | Value | Reference |

| Neonatal Rats (Control) | Retinol Recycling (plasma-tissue) | 144 times | [22] |

| Neonatal Rats (VARA-supplemented) | Retinol Recycling (plasma-tissue) | 100 times | [22] |

| Adult Humans | Equilibration Time | < 20 days | [23] |

| Theoretical Adult Humans | Vitamin A Absorption Efficiency | 55 - 90% (assigned range) | [24] |

| Rats | Vitamin A Absorption (plasma isotope ratio) | 75% (by day 14) | [13][15] |

| Rats | Fecal Recovery of Oral Dose (day 0-6) | 6.2% ± 0.84% | [13][15] |

| Ileostomy Subjects | Vitamin A Equivalency of β-carotene (in oil) | 3.6:1 | [14] |

| Ileostomy Subjects | Apparent Absorption of β-carotene (oil diet) | 30% | [14] |

| Ileostomy Subjects | Apparent Absorption of β-carotene (mixed diet) | 16% | [14] |

| Nonpregnant Ghanaian Women | Vitamin A Disposal Rate | 1.3 µmol/d | [21] |

Table 3: Analytical Method Performance for Vitamin A Quantification

| Analytical Method | Analyte(s) | Linearity Range | LLOQ | Precision (%CV) | Reference |

| LC-MS/MS | Retinoids and metabolites | 1 - 1000 ng/mL | sub ng/mL levels | < 10% | [16] |

| LC-MS/MS | Vitamin A (retinol) | 0.1 - 4.0 µmol/L | - | 5.0% | [17] |

| UPLC-MS/MS | Vitamin A (retinol) | 28 - 4800 ng/mL | - | ≤ 6.9% | [18] |

| LC-MS/MS | All-trans retinoic acid | - | 50 pg/mL | - | [25] |

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex signaling pathways and experimental workflows involved in vitamin A metabolic research.

Caption: Vitamin A metabolism and retinoic acid signaling pathway.

Caption: Experimental workflow for the Deuterated Retinol Dilution (DRD) technique.

Conclusion

Isotopic labeling of vitamin A is a cornerstone of modern metabolic research, providing unparalleled insights into its complex in vivo dynamics. The methodologies outlined in this guide, from the well-established deuterated retinol dilution technique to advanced LC-MS/MS-based quantification of metabolites, offer researchers a robust toolkit to investigate vitamin A status, absorption, and kinetics. The quantitative data presented herein highlight the diverse applications of these techniques across various populations and research questions. As analytical technologies continue to advance, the precision and scope of isotopic labeling studies will undoubtedly expand, further illuminating the multifaceted roles of vitamin A in health and disease and paving the way for more effective nutritional and therapeutic strategies.

References

- 1. Use of Stable Isotopes to Evaluate Bioefficacy of Provitamin A Carotenoids, Vitamin A Status, and Bioavailability of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research recommendations for applying vitamin A-labelled isotope dilution techniques to improve human vitamin A nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the deuterated-retinol-dilution technique to monitor the vitamin A status of Nicaraguan schoolchildren 1 y after initiation of the Nicaraguan national program of sugar fortification with vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nutrition.org [nutrition.org]

- 5. Vitamin A isotope dilution predicts liver stores in line with long-term vitamin A intake above the current Recommended Dietary Allowance for young adult women1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of isotope dilution technique in vitamin A nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. iaea.org [iaea.org]

- 10. Quantitative assessment of total body stores of vitamin A in adults with the use of a 3-d deuterated-retinol-dilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Vitamin A equivalency and apparent absorption of beta-carotene in ileostomy subjects using a dual-isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin A Absorption Determined in Rats Using a Plasma Isotope Ratio Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. A simultaneous quantitative method for vitamins A, D and E in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lcms.cz [lcms.cz]

- 19. The paired deuterated retinol dilution technique can be used to estimate the daily vitamin A intake required to maintain a targeted whole body vitamin A pool size in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Use of Compartmental Modeling and Retinol Isotope Dilution to Determine Vitamin A Stores in Young People with Sickle Cell Disease Before and After Vitamin A Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bouillon.ucdavis.edu [bouillon.ucdavis.edu]

- 22. Retinol kinetics in unsupplemented and vitamin A-retinoic acid supplemented neonatal rats: a preliminary model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. www-pub.iaea.org [www-pub.iaea.org]

- 24. Vitamin A Absorption Efficiency Determined by Compartmental Analysis of Postprandial Plasma Retinyl Ester Kinetics in Theoretical Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Deuterated Vitamin A Analogs: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated vitamin A analogs, invaluable tools for researchers in pharmacology, drug metabolism, and nutritional sciences. The introduction of deuterium at specific positions within the vitamin A molecule allows for kinetic isotope effect studies, metabolic tracking, and the stabilization of the molecule against certain degradation pathways. This document details synthetic strategies, experimental protocols, and characterization methods for preparing deuterated retinol, retinal, and retinoic acid analogs. Furthermore, it outlines the key signaling pathways of vitamin A to provide a biological context for the application of these deuterated compounds. All quantitative data are summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction to Deuterated Vitamin A Analogs in Research

Vitamin A and its derivatives, collectively known as retinoids, are essential lipid-soluble micronutrients that play critical roles in a myriad of physiological processes, including vision, immune function, cellular differentiation, and embryonic development. The biological activity of vitamin A is mediated by various forms, primarily retinol, retinal, and retinoic acid.

The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), in the vitamin A molecule offers significant advantages for research applications. This isotopic substitution, known as deuteration, can lead to a kinetic isotope effect (KIE), where the increased mass of deuterium slows down chemical reactions involving the cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This property is particularly useful for:

-

Metabolic Studies: Tracking the metabolic fate of vitamin A and its analogs in vivo and in vitro. The mass difference allows for easy detection and quantification by mass spectrometry.

-

Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) of retinoid-based drugs.

-

Mechanistic Studies: Elucidating the mechanisms of enzymatic reactions involving vitamin A.

-

Therapeutic Development: Enhancing the metabolic stability and therapeutic profile of retinoid drugs. For instance, deuteration at the C20 position of vitamin A has been shown to slow the formation of detrimental vitamin A dimers, which are implicated in certain degenerative eye diseases[1][2][3].

This guide focuses on the chemical synthesis of various deuterated vitamin A analogs, providing detailed methodologies for their preparation and characterization.

Synthetic Strategies for Deuterated Vitamin A Analogs

The synthesis of deuterated vitamin A analogs typically starts from readily available precursors like β-ionone and employs key organic reactions to build the polyene chain and introduce deuterium at specific positions. The two primary strategies involve the use of deuterated building blocks or deuterium exchange reactions on non-deuterated intermediates.

Key reactions in the synthesis of the vitamin A backbone include the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, which are pivotal for forming the carbon-carbon double bonds of the polyene chain with high stereoselectivity[4][5][6][7].

Synthesis of Deuterated Retinaldehyde Analogs

Deuterated retinaldehyde is a crucial precursor for the synthesis of other deuterated vitamin A analogs and is also used directly in vision research.

Experimental Protocol: Synthesis of 20,20,20-trideuteroretinaldehyde (retinal-d₃)

This protocol is adapted from methodologies involving aldol condensation and subsequent olefination reactions[8][9].

-

Preparation of deuterated acetone (acetone-d₆): Commercially available acetone-d₆ is typically used.

-